molecular formula C8H11NO2 B3126314 methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 33317-03-2

methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B3126314
CAS RN: 33317-03-2
M. Wt: 153.18 g/mol
InChI Key: RPHZVQXBFWIPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, also known as 4,5-DMPC, is a synthetic organic compound belonging to the class of pyrroles. It is a white, crystalline solid with a molecular weight of 212.25 g/mol and a melting point of 112-114°C. 4,5-DMPC is a versatile compound that has been widely used in various scientific research applications, such as molecular biology, biochemistry, and pharmaceuticals.

Scientific Research Applications

Antimicrobial Agent Synthesis

The synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives has been investigated for their antimicrobial activities. These derivatives were synthesized through a series of reactions including cyclization, hydrolysis, decarboxylation, and formylation. The compounds exhibited good antibacterial and antifungal activities, attributed to the heterocyclic ring structure. The introduction of a methoxy group into the structure further enhanced the activity, providing a basis for the design of new therapeutic agents with antimicrobial properties (Hublikar et al., 2019).

Synthesis of Heterocyclic Compounds

Another study explored the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones, resulting in the formation of complex heterocyclic compounds. This work demonstrates the versatility of pyrrole derivatives in synthesizing diverse heterocyclic structures, potentially useful in various chemical and pharmaceutical applications (Bannikova et al., 2004).

Supramolecular Chemistry

In the field of supramolecular chemistry, pyrrole-2-carboxylates have been utilized to create hexagonal and grid supramolecular structures. This research highlights the robustness of the pyrrole-2-carbonyl dimer as a supramolecular synthon, promising for crystal engineering applications. Such structures could be instrumental in the development of novel materials with tailored properties (Yin & Li, 2006).

Calcium Channel Activation

Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, identified as FPL 64176, represents a new class of calcium channel activators. Unlike traditional calcium channel modulators, this compound does not act on well-defined receptor sites, offering a unique mechanism of action. Such compounds could serve as valuable tools for studying calcium channels across various cell types, with potential implications in understanding and treating diseases related to calcium channel dysfunctions (Baxter et al., 1993).

properties

IUPAC Name

methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-4-7(8(10)11-3)9-6(5)2/h4,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHZVQXBFWIPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 4
methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 5
methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.